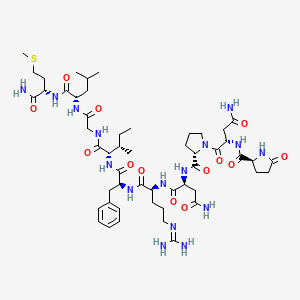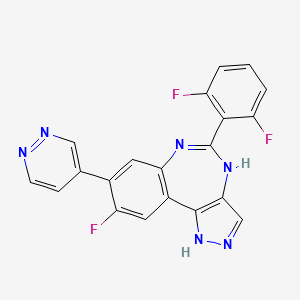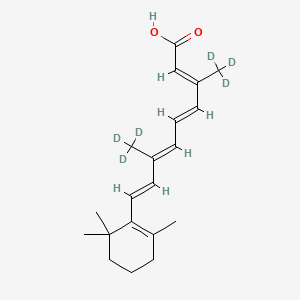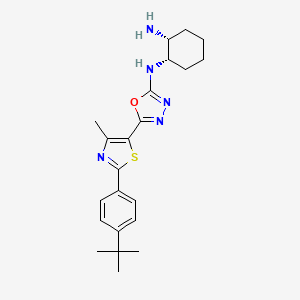
Antifungal agent 28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 28 is a compound known for its potent antifungal properties. It is used to treat various fungal infections by inhibiting the growth and proliferation of fungi. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 28 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where specific functional groups are introduced to enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Antifungal agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Antifungal agent 28 has a broad spectrum of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of fungal biology and the development of new antifungal therapies.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in agriculture to protect crops from fungal pathogens and in the development of antifungal coatings and materials.
作用机制
The mechanism of action of Antifungal agent 28 involves the inhibition of key enzymes involved in fungal cell wall synthesis. It targets molecular pathways that are essential for the growth and survival of fungi, leading to cell lysis and death. The compound binds to specific proteins and disrupts their function, thereby preventing the formation of critical cellular components.
相似化合物的比较
Antifungal agent 28 is unique in its broad-spectrum activity and low toxicity compared to other antifungal agents. Similar compounds include:
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis.
Polyenes: Such as amphotericin B, which binds to ergosterol and disrupts cell membrane integrity.
Echinocandins: Such as caspofungin, which inhibit β-glucan synthesis in the fungal cell wall.
This compound stands out due to its unique mechanism of action and its effectiveness against resistant fungal strains.
属性
分子式 |
C22H29N5OS |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
(1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1 |
InChI 键 |
QQJTWYXHXZQIOH-SJORKVTESA-N |
手性 SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



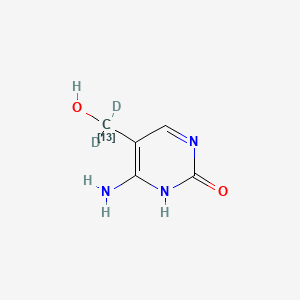
![(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B15140423.png)
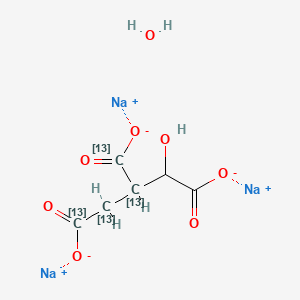
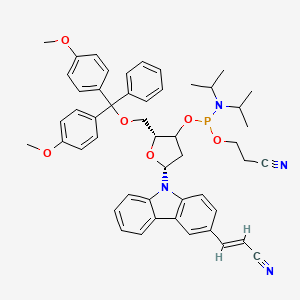
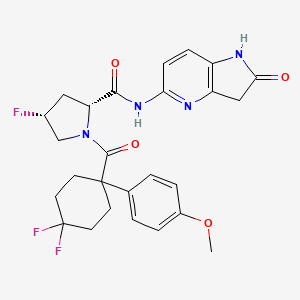
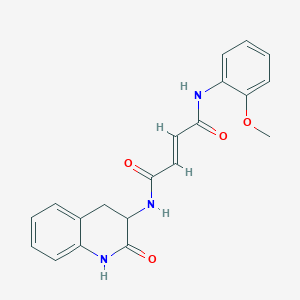
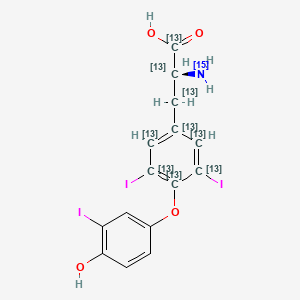
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)


